molecular formula C15H9NO5 B1349008 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 312746-96-6

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1349008
M. Wt: 283.23 g/mol
InChI Key: LOCUVUONCCLSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyphenylacetic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria123.



Synthesis Analysis

A series of differently substituted 2-(2-hydroxyphenyl) benzimidazoles were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole4. Another synthesis involved the reaction of N-(2-hydroxyphenyl)acrylamide with Ni(II) ions5.



Molecular Structure Analysis

The structure of 2-(2-hydroxyphenyl) compounds shows a coplanar molecular structure and intramolecular hydrogen bonding6.



Chemical Reactions Analysis

In a study, a series of original 2-(2′-hydroxyphenyl)pyrimidines were prepared and showed very little or null photoluminescence both in solution and in the solid state. This absence of emission can be explained by a fast proton transfer from the OH group to the nitrogen atoms of the pyrimidine ring to yield an excited tautomer that deactivates through a nonradiative pathway7.



Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation9.


Scientific Research Applications

  • Field: Human Health

    • Application : Polyphenols, a type of phenolic compound, have been used in treatment for some health disorders due to their diverse health promoting properties .
    • Methods : These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .
    • Results : The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative, antihypertensive, immunomodulatory, antimicrobial, and antiviral activity, as well as anticancer properties .
  • Field: Sports Medicine

    • Application : The carbonic anhydrase inhibitors brinzolamide (BA) and dorzolamide (DA) are prohibited in sports after systemic administration .
    • Methods : The analytical evidence for the administration route represents a desirable tool in doping controls .
    • Results : Preliminary results showed that the metabolism of BA and DA differs for the different application routes .
  • Field: Food Industry

    • Application : Phenolic compounds have applications as antioxidants in foods, used in dairy products, and as food additives .
  • Field: Artificial Intelligence

    • Application : AI models like AlphaFold 3 developed by Google DeepMind and Isomorphic Labs are transforming our understanding of the biological world and drug discovery .
    • Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .
  • Field: Heliophysics

    • Application : Artificial Intelligence Applications in Heliophysics (AIAH) solicits proposals for critically needed artificial intelligence tools to advance Heliophysics Science research .
  • Field: Chemical Synthesis

    • Application : The compound “2-(2-hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” could potentially be used in chemical synthesis .
  • Field: Ethnobotany

    • Application : Amanita Muscaria, a mushroom known for its active compounds, ibotenic acid, and muscimol, is used for inducing vivid hallucinations and altering states of consciousness .
    • Methods : This mushroom is consumed after thorough research and following precise drying techniques to reduce the mushroom’s Ibotenic Acid content, making it safer for consumption .
    • Results : The psychoactive compound muscimol found in Amanita muscaria is known for its ability to induce vivid hallucinations and alter states of consciousness .
  • Field: Proteomics

    • Application : The compound “2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” could potentially be used in proteomics research .

properties

IUPAC Name

2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-4-2-1-3-11(12)16-13(18)9-6-5-8(15(20)21)7-10(9)14(16)19/h1-7,17H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCUVUONCCLSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353608
Record name 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

312746-96-6
Record name 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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